molecular formula C22H16ClN3O3 B11296405 N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide

Cat. No.: B11296405
M. Wt: 405.8 g/mol
InChI Key: DJRXMINBBDVYPP-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the methoxybenzamide group: The final step involves the coupling of the oxadiazole derivative with a methoxybenzamide precursor, typically through amide bond formation using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical and physical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of cellular processes: It may inhibit key cellular processes, such as DNA replication, protein synthesis, or cell division, contributing to its potential therapeutic effects.

    Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in certain cell types, which is a desirable property for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide
  • N-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide
  • N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide

Uniqueness

N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methoxybenzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H16ClN3O3/c1-28-19-12-6-15(7-13-19)21(27)24-18-10-4-16(5-11-18)22-25-20(26-29-22)14-2-8-17(23)9-3-14/h2-13H,1H3,(H,24,27)

InChI Key

DJRXMINBBDVYPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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